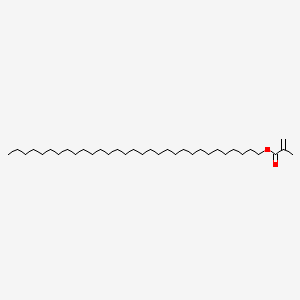

Hentriacontyl methacrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hentriacontyl methacrylate is a chemical compound with the molecular formula C35H68O2 and a molecular weight of 520.914 g/mol . . This compound is a long-chain methacrylate ester, which is commonly used in various industrial and scientific applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

Hentriacontyl methacrylate can be synthesized through the esterification of methacrylic acid with hentriacontanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of advanced separation techniques such as distillation and chromatography can further purify the compound .

化学反応の分析

Oxidation Reactions

Methacrylate esters like MMA undergo oxidation via two primary pathways: C-H bond oxidation and C=C bond oxidation . For MMA, density functional theory (DFT) studies reveal that the C-H bond in the methyl group adjacent to the C=C bond is more reactive toward triplet oxygen (3O₂) at room temperature, while C=C bond oxidation dominates at elevated temperatures .

Polymerization and Dimerization

MMA exhibits dimerization under catalytic conditions, such as N-heterocyclic carbene (NHC) catalysis. DFT studies on NHC-catalyzed dimerization reveal four reaction channels (A, B, C, D), with channels B and D being energetically favorable, leading to E-isomer products .

| Mechanism | Key Observations | Catalyst Role | Reference |

|---|---|---|---|

| NHC-Catalyzed Dimerization | Proton transfer steps drive selectivity toward E-isomer formation | Facilitates proton transfer |

Atmospheric Oxidation

MMA reacts with atmospheric radicals (e.g., OH, NO₃) via addition-fragmentation mechanisms . DFT calculations show that OH radical addition to the C=C bond forms intermediates that undergo unimolecular decomposition or further reactions with O₂, yielding products like methanal and HO₂ .

| Radical Type | Key Reaction Pathway | Major Products | Reference |

|---|---|---|---|

| OH Radical | Addition to C=C bond → decomposition | Methanal, HO₂ | |

| NO₃ Radical | Similar addition-fragmentation pathways | Comparable to OH mechanisms |

Thermal Degradation

Poly(methyl methacrylate) (PMMA) undergoes reverse polymerization (depolymerization) at elevated temperatures, particularly for low molecular weight polymers. High molecular weight PMMA degrades via chain scission .

科学的研究の応用

Polymer Manufacturing

Hentriacontyl Methacrylate as a Monomer

this compound can be utilized as a monomer in the synthesis of specialty polymers. These polymers are characterized by tailored properties that make them suitable for specific applications, such as enhanced mechanical strength, flexibility, and thermal stability. The incorporation of long-chain methacrylates like this compound into polymer matrices can improve the hydrophobicity and overall performance of the resulting materials .

Case Study: Coating Compositions

A patent describes a polyolefin-based coating composition that integrates various methacrylate esters, including this compound. This formulation exhibits excellent adhesion to polyolefin substrates and demonstrates superior chemical and weather resistance, making it ideal for automotive exterior parts . The study highlights the importance of long-chain methacrylates in enhancing the durability and functionality of coatings.

Drug Delivery Systems

Self-Assembled Monolayers

this compound has potential applications in drug delivery systems, particularly through the formation of self-assembled monolayers (SAMs). Research indicates that SAMs can be effectively created using surfaces coated with long-chain methacrylates, which can enhance the biocompatibility and functionality of drug delivery devices. This approach allows for controlled drug release and improved interaction with biological tissues .

Case Study: Drug Attachment

A study focusing on SAMs demonstrated the successful attachment of various drugs to surfaces modified with long-chain methacrylates. The results indicated that these modifications could significantly influence the release kinetics of drugs, providing a platform for developing advanced drug delivery systems that respond to physiological conditions .

Coatings and Adhesives

Applications in Coatings

this compound is also employed in formulating advanced coatings that require specific performance characteristics. Its inclusion in paint formulations enhances adhesion properties and provides resistance to environmental factors such as moisture and UV radiation. The ability to tailor the polymer's properties through the addition of long-chain methacrylates makes it a valuable component in industrial coatings .

Summary Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Manufacturing | Used as a monomer for specialty polymers | Enhanced mechanical properties and thermal stability |

| Drug Delivery Systems | Formation of self-assembled monolayers for controlled drug release | Improved biocompatibility and interaction with tissues |

| Coatings | Formulation of coatings with superior adhesion and environmental resistance | Durability against moisture and UV radiation |

作用機序

The mechanism of action of hentriacontyl methacrylate involves its ability to polymerize and form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer network. This polymer network can interact with various molecular targets and pathways, depending on the specific application .

類似化合物との比較

Similar Compounds

Methyl methacrylate: A shorter-chain methacrylate ester used in the production of polymethyl methacrylate (PMMA).

Ethyl methacrylate: Another methacrylate ester with a shorter chain length compared to hentriacontyl methacrylate.

Uniqueness

This compound is unique due to its long alkyl chain, which imparts specific properties such as increased hydrophobicity and flexibility to the resulting polymers. This makes it suitable for applications where these properties are desirable, such as in the production of hydrophobic coatings and flexible materials .

生物活性

Hentriacontyl methacrylate, a long-chain aliphatic compound, is derived from hentriacontane, which has garnered attention for its various biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

This compound is an ester formed from hentriacontanol and methacrylic acid. Its structure can be represented as follows:

This compound is characterized by a long hydrophobic hydrocarbon chain, which contributes to its lipophilicity and potential interactions with biological membranes.

Anti-inflammatory Activity

Research has demonstrated that hentriacontane exhibits significant anti-inflammatory properties. A study evaluated the effects of hentriacontane on lipopolysaccharide (LPS)-stimulated macrophages and in Balb/c mice models. Key findings include:

- Cytokine Inhibition : Hentriacontane significantly inhibited pro-inflammatory cytokines such as TNF-α, IL-6, MCP-1, and IL-1β while promoting IL-10 production in RAW 264.7 cells .

- Mechanistic Insights : The compound suppressed nitric oxide (NO) production and prostaglandin E2 (PGE2) levels. It also inhibited the translocation of NF-κB, a critical transcription factor in inflammation .

- In Vivo Efficacy : In animal models, doses of 1 mg/kg to 5 mg/kg led to a marked reduction in paw edema induced by carrageenan, indicating potent anti-inflammatory effects .

Antimicrobial Activity

This compound's antimicrobial properties have been explored through various studies:

- Broad Spectrum Activity : Extracts containing hentriacontane demonstrated activity against several human pathogens. For instance, methanolic extracts showed effectiveness against Staphylococcus aureus and Escherichia coli with notable inhibition zones .

- Case Study Results : In a study assessing the antimicrobial activity of plant extracts containing hentriacontane, the petroleum ether extract exhibited significant antibacterial activity with an IC50 value of 13.49 µg/mL against MCF-7 cancer cells .

Anticancer Properties

The anticancer potential of this compound has been highlighted in studies focusing on its effects on cancer cell lines:

- Cell Growth Inhibition : Research indicated that while methanolic extracts did not inhibit MCF-7 cell growth significantly, the petroleum ether extract showed substantial cytotoxicity against these cells .

- Mechanisms of Action : The mechanisms underlying these effects may involve the modulation of cell signaling pathways associated with apoptosis and proliferation.

Summary of Biological Activities

特性

CAS番号 |

93857-98-8 |

|---|---|

分子式 |

C35H68O2 |

分子量 |

520.9 g/mol |

IUPAC名 |

hentriacontyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C35H68O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-37-35(36)34(2)3/h2,4-33H2,1,3H3 |

InChIキー |

PPSTTZGMGSDVKO-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。